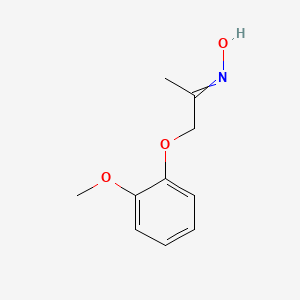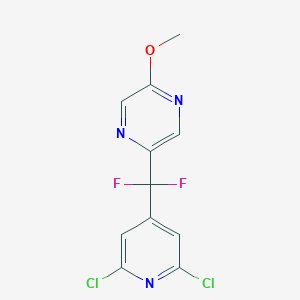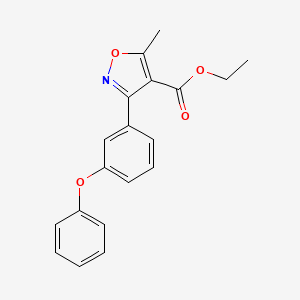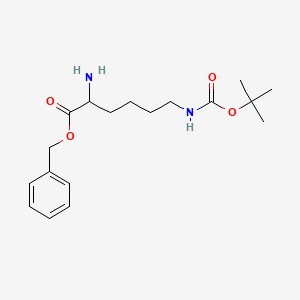
1-(2-Methoxyphenoxy)-2-propanone Oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenoxy)-2-propanone Oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenoxy)-2-propanone Oxime typically involves the reaction of 1-(2-Methoxyphenoxy)-2-propanone with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the oxime group. The general reaction scheme is as follows:
1-(2-Methoxyphenoxy)-2-propanone+NH2OH⋅HCl→1-(2-Methoxyphenoxy)-2-propanone Oxime+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxyphenoxy)-2-propanone Oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the oxime group.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxime derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenoxy)-2-propanone Oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyphenoxy)-2-propanone Oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase by attaching to the phosphorus atom and forming an oxime-phosphonate, which then splits away from the acetylcholinesterase molecule . This reactivation mechanism is particularly relevant in the context of nerve-agent antidotes.
Comparación Con Compuestos Similares
Similar Compounds
Pralidoxime: Known for its use as a nerve-agent antidote.
Obidoxime: Another oxime compound with similar reactivation properties.
Methoxime: Used in similar applications as a reactivator of acetylcholinesterase.
Uniqueness
1-(2-Methoxyphenoxy)-2-propanone Oxime is unique due to its specific structural features and potential applications. Its methoxyphenoxy group provides distinct chemical properties that can be leveraged in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
N-[1-(2-methoxyphenoxy)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-8(11-12)7-14-10-6-4-3-5-9(10)13-2/h3-6,12H,7H2,1-2H3 |
Clave InChI |
DTMUQQCDVGXNSA-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)COC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-bromo-11-oxapentacyclo[10.7.1.12,6.016,20.010,21]henicosa-1(19),2(21),3,5,7,9,12,14,16(20),17-decaene](/img/structure/B13696020.png)





![Methyl (S)-5-Boc-4-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13696057.png)


![(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine](/img/structure/B13696072.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B13696080.png)
![N-[2-(4,4-Difluoro-1-piperidyl)-6-methyl-4-pyrimidinyl]-4-iodo-2-(6-azaspiro[2.5]octan-6-yl)benzamide](/img/structure/B13696090.png)

